3-Pentanethiol-2,2,4,4-tetramethyl-

Description

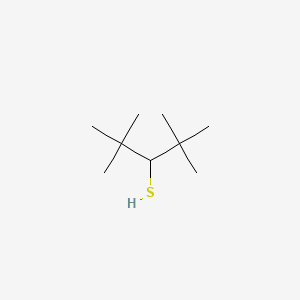

Structure

3D Structure

Properties

CAS No. |

57602-97-8 |

|---|---|

Molecular Formula |

C9H20S |

Molecular Weight |

160.32 g/mol |

IUPAC Name |

2,2,4,4-tetramethylpentane-3-thiol |

InChI |

InChI=1S/C9H20S/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 |

InChI Key |

NURHHWDAGYITJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)S |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Pentanethiol 2,2,4,4 Tetramethyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in the Assignment of Complex Thiol Structures

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering unparalleled detail about the chemical environment of individual atoms. For a molecule with the structural complexity of 3-Pentanethiol-2,2,4,4-tetramethyl-, a combination of one-dimensional and two-dimensional NMR techniques is indispensable.

The ¹H and ¹³C NMR spectra of 3-Pentanethiol-2,2,4,4-tetramethyl- are significantly influenced by the extreme steric hindrance imposed by the two t-butyl groups flanking the central carbon bearing the thiol functionality.

In the ¹H NMR spectrum , the protons of the two t-butyl groups are chemically equivalent due to the molecule's symmetry. They would appear as a single, sharp singlet. The proton of the sulfhydryl group (-SH) typically presents a signal with a variable chemical shift, which can be influenced by solvent, concentration, and temperature. organicchemistrydata.orgresearchgate.net The chemical shift of the methine proton (-CH-) is expected to be deshielded due to the adjacent sulfur atom. However, the bulky t-butyl groups can cause further shifts due to steric compression. organicchemistrydata.org

Predicted ¹H and ¹³C NMR Data for 3-Pentanethiol-2,2,4,4-tetramethyl-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| (CH₃)₃C- | ~1.0-1.3 | ~30-35 (CH₃), ~35-40 (quaternary C) | The bulky t-butyl groups create a sterically crowded environment, influencing the chemical shifts. organicchemistrydata.org |

| -CH(SH)- | ~2.5-3.5 | ~50-60 | The chemical shift of the methine proton is deshielded by the sulfur atom. |

| -SH | Variable (e.g., ~1.3-2.0) | - | The thiol proton signal can be broad and its position is highly dependent on experimental conditions. researchgate.net |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data for analogous structures like 2,2,4,4-tetramethylpentan-3-ol (B88253) and 2,2,4,4-tetramethyl-3-pentanone can provide further guidance. nih.govscbt.comsigmaaldrich.com

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edulibretexts.org For 3-Pentanethiol-2,2,4,4-tetramethyl-, a COSY spectrum would show a correlation between the methine proton and the thiol proton, confirming their proximity (typically a ³J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com An HSQC spectrum would definitively link the methine proton signal to the methine carbon signal and the t-butyl proton signals to their corresponding methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. libretexts.orgresearchgate.net In a sterically crowded molecule like 3-Pentanethiol-2,2,4,4-tetramethyl-, NOESY can reveal through-space interactions between the protons of the t-butyl groups and the methine proton, confirming their relative stereochemistry.

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete and unambiguous structural elucidation of complex molecules. spiedigitallibrary.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis, Including S-H Stretching Frequencies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Pentanethiol-2,2,4,4-tetramethyl- would be characterized by several key absorption bands. The most diagnostic of these is the S-H stretching vibration, which typically appears as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups would be observed in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region, making it less diagnostic.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. royalholloway.ac.uk For thiols, the S-H stretching vibration also gives a characteristic Raman signal. rsc.org The C-S stretching and bending modes can also be observed, with the C-S-H bending mode appearing around 850 cm⁻¹. rsc.org Surface-enhanced Raman spectroscopy (SERS) can be a powerful technique for studying the interaction of thiols with surfaces. spiedigitallibrary.orgspiedigitallibrary.org

Key Vibrational Frequencies for 3-Pentanethiol-2,2,4,4-tetramethyl-

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | 2550 - 2600 | Weak to Medium (IR), Strong (Raman) rsc.org |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Strong |

| C-H Bend | 1350 - 1480 | 1350 - 1480 | Medium to Strong |

| C-S-H Bend | - | ~850 | - rsc.org |

| C-S Stretch | 600 - 800 | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its ions. rsc.org The NIST WebBook provides a molecular weight of 160.320 g/mol for 3-Pentanethiol-2,2,4,4-tetramethyl-. nist.gov

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. libretexts.org The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For 3-Pentanethiol-2,2,4,4-tetramethyl-, common fragmentation pathways would likely involve the loss of a t-butyl radical to form a stable secondary carbocation, or cleavage of the C-S bond. youtube.comlibretexts.org The fragmentation of thiols can be complex, and the resulting spectrum will show a series of peaks corresponding to the mass-to-charge ratio (m/z) of the different fragments. researchgate.net

Electrospray Ionization (ESI): ESI is a softer ionization technique that is particularly useful for analyzing polar and less volatile compounds. nih.govacs.org It typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation. acs.org For volatile thiols, derivatization may be necessary to enable detection by ESI-MS. oup.com ESI would be valuable for confirming the molecular weight of 3-Pentanethiol-2,2,4,4-tetramethyl- with high accuracy. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This allows for the determination of the elemental composition of the ion, as different combinations of atoms will have slightly different exact masses. For 3-Pentanethiol-2,2,4,4-tetramethyl- (C₉H₂₀S), HRMS would be able to confirm this exact molecular formula, distinguishing it from other compounds with the same nominal mass. nih.govoup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. adpcollege.ac.in The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, which are in turn determined by the types of electrons present (i.e., bonding σ and π electrons, and non-bonding n electrons). adpcollege.ac.in

For saturated aliphatic thiols like 3-Pentanethiol-2,2,4,4-tetramethyl-, the primary electronic transition observed in the UV region is the excitation of a non-bonding electron (n) from the sulfur atom to an anti-bonding sigma orbital (σ). adpcollege.ac.inyoutube.com This is referred to as an n → σ transition. These transitions for saturated compounds with atoms bearing lone pairs, such as sulfur in thiols, typically occur in the 150-250 nm range. adpcollege.ac.in The energy required for this transition is less than that for a σ → σ* transition, which occurs at much shorter wavelengths and is often outside the range of standard UV-Vis spectrophotometers. adpcollege.ac.in

The UV spectrum of 3-Pentanethiol-2,2,4,4-tetramethyl- is expected to show a weak absorption band in the lower UV region, characteristic of the n → σ* transition of the thiol group. The significant steric hindrance provided by the two tertiary butyl groups flanking the thiol group may have a minor influence on the absorption maximum and molar absorptivity compared to less hindered aliphatic thiols. The solvent used for analysis can also influence the position of the absorption maximum; polar solvents may lead to a slight blue shift (shift to shorter wavelength) due to stabilization of the non-bonding electrons. youtube.com

A representative UV-Vis absorption data table for 3-Pentanethiol-2,2,4,4-tetramethyl- in a non-polar solvent like hexane (B92381) would be expected to show the following:

| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| n → σ* | ~205 | ~150 | Hexane |

This is a hypothetical data table based on typical values for aliphatic thiols.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is investigated)

Should 3-Pentanethiol-2,2,4,4-tetramethyl- exist as a crystalline solid, X-ray crystallography stands as the most powerful technique for the unambiguous determination of its three-dimensional molecular structure in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsion angles.

For a sterically hindered molecule like 3-Pentanethiol-2,2,4,4-tetramethyl-, X-ray crystallography would provide definitive evidence of the molecular conformation adopted in the solid state. It would reveal the spatial orientation of the bulky tert-butyl groups relative to the central thiol group. The successful crystallization of related sterically hindered compounds suggests that obtaining a single crystal of the title compound may be feasible. rsc.org The ability to form a crystalline solid is often a prerequisite for this type of detailed structural analysis. nih.gov

A hypothetical crystallographic data table for 3-Pentanethiol-2,2,4,4-tetramethyl- might include the following parameters, which are standard outputs of a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.087 |

| R-factor (%) | 4.5 |

This is a hypothetical data table for illustrative purposes.

This crystallographic data would provide an exact model of the molecule, confirming the connectivity and providing precise geometric parameters that are invaluable for understanding its physical and chemical properties.

Chemical Reactivity and Reaction Mechanisms of 3 Pentanethiol 2,2,4,4 Tetramethyl

Nucleophilic Properties of the Thiol Group in Highly Sterically Hindered Environments

The thiol group (-SH) in 2,2,4,4-tetramethyl-3-pentanethiol possesses nucleophilic character, a fundamental property of thiols. masterorganicchemistry.com However, the extreme steric hindrance presented by the adjacent tert-butyl groups significantly modulates this reactivity. While thiols are generally more acidic and their conjugate bases (thiolates) are excellent nucleophiles compared to their alcohol counterparts, the bulky nature of 2,2,4,4-tetramethyl-3-pentanethiol's structure can impede its approach to electrophilic centers. masterorganicchemistry.comlibretexts.org

This steric shielding likely reduces the rate of nucleophilic substitution reactions (SN2) compared to less hindered thiols. The accessibility of the sulfur atom's lone pairs of electrons is sterically restricted, making it a less effective nucleophile in many standard reactions. For instance, in reactions with alkyl halides, where the thiol acts as a nucleophile, the reaction rate would be expected to be considerably slower than that of a primary or even a secondary thiol. The very structure of tri-tert-butylcarbinol, the alcohol analog, is noted as being arguably the most sterically hindered alcohol prepared, highlighting the extreme congestion around the central functional group. wikipedia.org This steric hindrance is a dominant factor in its chemical behavior.

Oxidation Reactions of the Thiol Moiety: Formation of Sulfides, Disulfides, Sulfoxides, and Sulfones

The oxidation of the thiol group in 2,2,4,4-tetramethyl-3-pentanethiol can lead to a variety of sulfur-containing compounds, including disulfides, sulfoxides, and sulfones. masterorganicchemistry.comlibretexts.org The specific product formed often depends on the nature of the oxidizing agent and the reaction conditions.

The formation of a disulfide, which involves the coupling of two thiol molecules, is a common oxidation pathway for thiols. libretexts.org However, for 2,2,4,4-tetramethyl-3-pentanethiol, the immense steric hindrance would likely make the formation of the corresponding disulfide, di(tert-butyl)disulfide, a challenging transformation. The approach of two such bulky molecules to form a sulfur-sulfur bond would be sterically disfavored.

Further oxidation can lead to the formation of sulfoxides and sulfones. masterorganicchemistry.com The oxidation of sulfides, which can be formed from thiols, with reagents like hydrogen peroxide or sodium metaperiodate can yield sulfoxides. britannica.com More vigorous oxidation, for instance with potassium permanganate, can produce sulfones. britannica.com A variety of reagents and catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides or sulfones. researchgate.netorganic-chemistry.org For example, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst for the selective synthesis of sulfoxides and sulfones from sulfides using hydrogen peroxide as the oxidant, with selectivity being dependent on the reaction conditions. organic-chemistry.org

The oxidation of thiols can proceed through either one-electron or two-electron pathways. nih.govnih.gov One-electron oxidation generates a thiyl radical (RS•), while two-electron oxidation leads to the formation of a sulfenic acid (RSOH). nih.govnih.gov These intermediates can then undergo further reactions to form stable products like disulfides. nih.gov

In the context of 2,2,4,4-tetramethyl-3-pentanethiol, the steric hindrance would influence the kinetics of these pathways. For instance, larger oxidants might react more slowly due to steric effects. nih.gov The mechanism for disulfide formation from thiols often involves a nucleophilic attack of a thiolate anion on an oxidized thiol species, such as a sulfenic acid. youtube.com The significant steric bulk around the sulfur atom in 2,2,4,4-tetramethyl-3-pentanethiol would be expected to slow down such bimolecular steps considerably.

Addition Reactions Involving the Thiol Group (e.g., Thiol-Ene Reactions, Michael Additions)

The thiol group can participate in addition reactions, most notably thiol-ene reactions and Michael additions. wikipedia.orgacsgcipr.org

The thiol-ene reaction is a powerful and efficient "click" reaction that involves the addition of a thiol across a double bond, typically proceeding via a radical mechanism. wikipedia.org This reaction is initiated by light, heat, or a radical initiator to form a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org While steric hindrance around the thiol can sometimes decrease reaction rates, it has been observed in some thiol-ene systems that increased steric hindrance does not always lead to a dramatic decrease in the reaction rate. nsf.gov This suggests that the thiol-ene reaction might be a viable pathway for the functionalization of 2,2,4,4-tetramethyl-3-pentanethiol.

The Michael addition , or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds is another important reaction. acsgcipr.org This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. upc.edu The thiolate then adds to the β-carbon of the unsaturated system. The steric hindrance of 2,2,4,4-tetramethyl-3-pentanethiol would likely play a significant role in the kinetics of the Michael addition, potentially slowing the reaction compared to less hindered thiols. nsf.gov

C-S Bond Cleavage Reactions and Mechanistic Pathways

Comparative Reactivity Studies with Less Hindered Thiol Analogs

The reactivity of 2,2,4,4-tetramethyl-3-pentanethiol is best understood when compared to less sterically hindered analogs such as tert-butyl thiol or isopropanethiol.

| Property | 2,2,4,4-Tetramethyl-3-pentanethiol | Less Hindered Thiols (e.g., tert-butyl thiol) |

| Acidity | Expected to be similar to other tertiary thiols. | Generally more acidic than alcohols. |

| Nucleophilicity | Significantly reduced due to steric hindrance. | Good nucleophiles, especially as thiolates. |

| Rate of SN2 Reactions | Very slow. | Moderate to fast, depending on the substrate. |

| Rate of Oxidation to Disulfide | Very slow due to steric hindrance preventing dimerization. | Readily oxidized to disulfides. |

| Rate of Addition Reactions | Likely slower in Michael additions; may be less affected in radical thiol-ene reactions. | Generally faster in both Michael and thiol-ene reactions. |

This comparative analysis highlights the dominant role of steric hindrance in dictating the chemical behavior of 2,2,4,4-tetramethyl-3-pentanethiol, making it a much less reactive nucleophile and slowing down many of its characteristic reactions compared to its less bulky counterparts.

Radical Reactions Involving Thiyl Radicals

Thiyl radicals (RS•) are key intermediates in several reactions of thiols, including thiol-ene additions and some oxidation processes. wikipedia.orglibretexts.org They are readily formed by the abstraction of the hydrogen atom from the thiol group, as the S-H bond is relatively weak. wikipedia.org

For 2,2,4,4-tetramethyl-3-pentanethiol, the formation of the corresponding thiyl radical, (t-Bu)₂C(SH)CH(t-Bu) → (t-Bu)₂C(S•)CH(t-Bu), would be a feasible process. The stability of this radical would be influenced by the surrounding alkyl groups. Once formed, this bulky thiyl radical can participate in various reactions. A characteristic reaction of thiyl radicals is their addition to carbon-carbon multiple bonds. libretexts.org The significant steric bulk of the 2,2,4,4-tetramethyl-3-pentanethiyl radical would likely influence the stereochemistry and regioselectivity of its addition reactions.

The rate of hydrogen atom transfer from a thiol to a carbon-centered radical is generally very fast. princeton.edu This high rate constant is a key feature of thiol chemistry in radical processes. While polar effects can influence the transition state of these hydrogen atom transfers, the inherent reactivity of the S-H bond is a major driving force. princeton.edu

Computational Chemistry and Theoretical Studies on 3 Pentanethiol 2,2,4,4 Tetramethyl

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound. wavefun.com

Density Functional Theory (DFT) and Ab Initio Methods

For a molecule like 3-Pentanethiol-2,2,4,4-tetramethyl-, researchers would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(d,p)) to begin theoretical investigations. researchgate.net These methods provide a good balance between computational cost and accuracy for determining electronic structure and optimized geometry. researchgate.net Ab initio methods, like Hartree-Fock (HF), could also be used, often serving as a starting point for more complex calculations that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2). researchgate.net These calculations would yield the most stable three-dimensional arrangement of the atoms and provide insights into the molecule's electronic properties, including HOMO-LUMO energy gaps and molecular electrostatic potential maps. researchgate.net

Conformer Analysis and Energy Landscapes Considering Steric Repulsions

Due to the rotational freedom around its single bonds and the significant steric bulk of the two t-butyl groups flanking the thiol functionality, 3-Pentanethiol-2,2,4,4-tetramethyl- is expected to have a complex conformational landscape. A thorough conformer analysis would be essential. chemrxiv.org This process involves systematically identifying all possible low-energy conformers. chemrxiv.org The significant steric repulsion between the bulky tetramethyl groups would be a dominant factor in determining the relative energies of these conformers, with the molecule likely adopting a shape that minimizes these interactions. The resulting energy landscape would map the relative stabilities of these different spatial arrangements.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

A primary application of computational chemistry is the prediction of spectroscopic data. researchgate.net Once the geometries of the stable conformers are obtained, their spectroscopic properties can be calculated. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Similarly, calculations of harmonic vibrational frequencies can predict the compound's Infrared (IR) spectrum. researchgate.net Time-dependent DFT (TD-DFT) would be the method of choice for predicting UV-Vis absorption spectra. These theoretical spectra would be invaluable for interpreting and validating any future experimental data.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Computational methods are powerful tools for investigating reaction mechanisms. For 3-Pentanethiol-2,2,4,4-tetramethyl-, one could study reactions typical of thiols, such as oxidation to disulfides or sulfonic acids. researchgate.net By mapping the potential energy surface, researchers can identify the structures of transition states and intermediates. chemrxiv.org Using Transition State Theory, one can calculate activation energies and reaction rates, providing a detailed, step-by-step understanding of how the reaction proceeds. The steric hindrance in this molecule would likely play a significant role in its reactivity compared to less substituted thiols.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. mdpi.com For 3-Pentanethiol-2,2,4,4-tetramethyl-, an MD simulation would reveal its conformational flexibility, showing how the molecule samples different shapes at a given temperature. researchgate.net It could also be used to study intermolecular interactions, for example, by simulating the bulk liquid to understand how molecules pack and interact with each other. mdpi.com This would be particularly interesting for understanding the influence of the bulky alkyl groups on the typical hydrogen bonding behavior of the thiol group.

Quantitative Structure-Activity Relationships (QSAR) for Understanding Chemical Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of molecules with their chemical reactivity or biological activity. nih.govrutgers.edu A QSAR model could be developed for a series of related thiols, including 3-Pentanethiol-2,2,4,4-tetramethyl-, to understand how factors like steric bulk, electronic properties, and lipophilicity influence a particular outcome, such as reaction rate or binding affinity to a target. nih.govmdpi.com This would require a dataset of multiple compounds with measured activities, which is currently unavailable for this specific chemical series.

Advanced Analytical Methodologies for Detection and Quantification of 3 Pentanethiol 2,2,4,4 Tetramethyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are paramount for the separation of 2,2,4,4-tetramethyl-3-pentanethiol from complex matrices and for the assessment of its purity. Both gas and liquid chromatography platforms offer distinct advantages and are often used in a complementary fashion.

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, FPD)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile sulfur compounds like 2,2,4,4-tetramethyl-3-pentanethiol. The choice of detector is critical for achieving the desired sensitivity and selectivity.

The Flame Ionization Detector (FID) is a universal detector that responds to most organic compounds. While it provides robust and reproducible signals, its lack of selectivity for sulfur compounds can be a limitation when analyzing complex samples where co-eluting hydrocarbons may interfere with the analyte peak.

For enhanced selectivity towards sulfur-containing molecules, the Flame Photometric Detector (FPD) is the preferred choice. The FPD operates by detecting the chemiluminescence of sulfur species in a hydrogen-rich flame, typically at a wavelength of 394 nm. This specificity significantly reduces background noise from non-sulfur-containing compounds. However, a phenomenon known as "quenching" can occur, where co-eluting hydrocarbons diminish the response of the sulfur compound. shimadzu.com This is a critical consideration in the analysis of samples like gasoline, where the matrix is predominantly hydrocarbons. shimadzu.com To mitigate quenching, optimization of detector gas flow rates (hydrogen and air) and chromatographic conditions to ensure good separation is crucial. shimadzu.com

Table 1: Illustrative GC-FPD Operating Parameters for Thiol Analysis

| Parameter | Value |

| Column | Capillary, e.g., DB-1 or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50°C, ramp to 250°C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Photometric Detector (FPD) |

| Detector Temperature | 250 °C |

| Hydrogen Flow Rate | Optimized to minimize quenching |

| Air Flow Rate | Optimized to minimize quenching |

Note: These are general parameters and require optimization for specific instruments and applications.

Coupling GC with Mass Spectrometry (GC-MS) for Comprehensive Profiling

The coupling of gas chromatography with mass spectrometry (GC-MS) provides an unparalleled level of analytical detail, enabling both the separation and the structural elucidation of 2,2,4,4-tetramethyl-3-pentanethiol. As the compound elutes from the GC column, it is ionized, and the resulting mass-to-charge ratio of the parent ion and its fragments are detected.

Table 2: Predicted Key Mass Fragments for 2,2,4,4-Tetramethyl-3-pentanethiol (C9H20S, MW: 160.32)

| m/z | Predicted Fragment |

| 160 | [M]+ (Molecular Ion) |

| 103 | [M - C4H9]+ |

| 57 | [C4H9]+ |

Note: This table is predictive and based on general fragmentation patterns of tertiary thiols.

High-Performance Liquid Chromatography (HPLC) for Derivatized Products

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. Since thiols themselves are often too volatile for direct HPLC analysis, a derivatization step is typically required to convert them into less volatile and more readily detectable products. This approach is particularly useful for quantifying thiols in complex biological or environmental samples. nih.gov The derivatized products can then be separated on a reverse-phase column and detected using UV-Vis, fluorescence, or mass spectrometry detectors.

Derivatization Strategies for Enhanced Detectability and Chromatographic Separation

Derivatization is a chemical modification process that transforms an analyte into a new compound with improved analytical properties. For a sterically hindered thiol like 2,2,4,4-tetramethyl-3-pentanethiol, derivatization can overcome challenges related to its volatility and can enhance detector response.

Alkylation, Acylation, and Silylation of the Thiol Functionality

Alkylation involves the addition of an alkyl group to the sulfur atom of the thiol, forming a more stable and less volatile thioether. This is a common strategy in proteomics and metabolomics for the analysis of thiol-containing compounds. nih.gov Reagents such as iodoacetamide (B48618) or N-ethylmaleimide are frequently used for this purpose. For GC analysis, extractive alkylation using reagents like pentafluorobenzyl bromide (PFBBr) can be employed to create derivatives with excellent electron-capturing properties, enhancing sensitivity with an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov

Acylation is the process of introducing an acyl group to the thiol, forming a thioester. Acetic anhydride (B1165640) is a common acylating agent. mdpi.com This derivatization can improve the chromatographic properties of the thiol and is often used to protect the thiol group during analysis.

Silylation involves the replacement of the active hydrogen of the thiol group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). thermofisher.com Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting silyl ethers are more volatile and thermally stable, making them ideal for GC-MS analysis. thermofisher.com For sterically hindered thiols, stronger silylating agents or the use of a catalyst may be necessary to drive the reaction to completion. thermofisher.com

Table 3: Common Derivatization Reagents for Thiols

| Derivatization Type | Reagent | Resulting Derivative | Analytical Advantage |

| Alkylation | Iodoacetamide | Carboxyamidomethyl thioether | Stable derivative for LC-MS |

| Acylation | Acetic Anhydride | Thioester | Improved chromatographic behavior |

| Silylation | BSTFA | Trimethylsilyl thioether | Increased volatility for GC-MS |

Development of Novel Derivatizing Agents Specific for Highly Hindered Thiols

The significant steric hindrance around the thiol group in 2,2,4,4-tetramethyl-3-pentanethiol can impede the reaction with standard derivatizing agents. This has spurred the development of novel reagents designed to overcome such steric challenges. These agents may feature more reactive functional groups or employ catalytic systems to facilitate the derivatization of bulky molecules.

For instance, the development of derivatization reagents with multiple functional groups can enhance both the reactivity and the detectability of the resulting derivative. rsc.org Furthermore, the use of specialized catalysts in derivatization reactions is an active area of research to improve reaction kinetics and yields for sterically hindered compounds. The goal is to create derivatives that not only form efficiently but also possess optimal properties for modern analytical instrumentation, such as enhanced ionization efficiency in mass spectrometry or strong chromophores/fluorophores for optical detection.

Sensor Development for Volatile Thiol Detection (focus on chemical sensing principles)

The development of specialized sensors offers a promising avenue for the rapid and sensitive detection of volatile thiols. These sensors operate on various chemical principles designed to interact specifically with the sulfhydryl (-SH) group, providing real-time or near-real-time measurements.

Electrochemical Sensors: Electrochemical sensors for thiol detection function by measuring changes in electrical properties (typically current) resulting from the oxidation of the thiol group at an electrode surface. To enhance sensitivity and selectivity, the working electrode is often chemically modified. For instance, sensors have been constructed by incorporating the coenzyme pyrroloquinoline quinone (PQQ) into a polypyrrole (PPy) film on a glassy carbon electrode. nih.gov The entrapped PQQ acts as a catalyst, facilitating the electrochemical oxidation of thiols at a lower potential, which generates a measurable amperometric response. nih.gov The sensitivity and detection limits of such sensors are dependent on the specific thiol and the pH of the solution. nih.gov Another approach involves using mediator layers, such as manganese dioxide, on thick-film carbon electrodes to achieve sensitivity towards thiol compounds. researchgate.net The stability of these sensors can be improved by using advanced anchoring chemistries, such as flexible trithiol anchors, which help create stable self-assembled monolayers (SAMs) on the electrode surface without compromising the efficiency of electron transfer. nih.gov

Surface-Enhanced Raman Scattering (SERS) Sensors: Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique ideal for detecting thiols. The core principle relies on the strong covalent interaction between the sulfur atom of the thiol group and the surface of noble metal nanoparticles, typically gold (AuNPs) or silver (AgNPs). nih.govrsc.org This interaction brings the analyte into close proximity with the nanoparticle surface, where localized surface plasmon resonance creates a massive enhancement of the Raman scattering signal. acs.orgtwistaroma.fr This enhancement provides a distinct "fingerprint" spectrum for the specific thiol, allowing for its identification and quantification even in complex mixtures. nih.govresearchgate.net SERS-based methods are noted for their rapid sampling, potential for ultra-trace detection with limits reaching the micromolar (μM) to femtomolar (fM) range, and the ability to differentiate between various thiol compounds without extensive sample purification. nih.govnih.gov The design of the SERS substrate is crucial; for example, embedding uniform AuNPs on thiol-end-group dendritic polymers can create optimized "hotspots" for reproducible and strong SERS enhancement. acs.org

Interactive Table: Performance of Different Thiol Sensor Methodologies

| Sensor Type | Sensing Principle | Target Analytes Mentioned | Reported Detection Limit | Reference |

|---|---|---|---|---|

| Electrochemical Sensor (PQQ/PPy modified) | Amperometric detection via catalytic oxidation of thiols. | Cysteine, Glutathione, etc. | 63.7 nM (for Cysteine) | nih.gov |

| SERS (AuNPs) | Surface plasmon resonance enhancement of Raman signal. | Thiol-containing compounds in general. | Down to 1 μM in complex media. | nih.govnih.gov |

| SERS (Ag Nanoprisms) | Wavelength displacement upon thiol adsorption. | GSH, Cysteine, DTT | 10 fM | twistaroma.fr |

| Thiol-Sensitive Thick-Film Sensor | Mediator layer (MnO₂) facilitates thiol detection. | Thiocholine | 1 x 10⁻¹⁰ M (for BChE) | researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing volatile thiols like 3-Pentanethiol-2,2,4,4-tetramethyl-. ijpsjournal.comnumberanalytics.com These integrated systems provide the high resolution needed to separate target analytes from a complex matrix and the sensitivity required for their definitive identification and quantification. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. imrpress.com In this method, the sample is vaporized and separated in a gas chromatograph based on the components' boiling points and affinities for the column's stationary phase. ijpsjournal.com The separated components then enter a mass spectrometer, which provides detailed mass spectra for identification and quantification. nist.gov

However, the direct analysis of potent thiols by GC can be problematic due to their high reactivity, which can cause poor peak shapes (tailing) and interaction with active sites in the GC system. nih.govchromforum.org To overcome these limitations, chemical derivatization is often employed. Polar compounds with hydroxyl or thiol groups can be analyzed effectively after derivatization. actascientific.com For instance, reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) react with the sulfhydryl group to form more stable, less polar derivatives with better chromatographic properties. nih.govnih.gov The use of a mass spectrometer in selected ion monitoring (SIM) mode can enhance sensitivity, although for trace-level thiol analysis, other detectors like a flame photometric detector (FPD) in sulfur mode are also common. chromforum.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For thiols that are thermally labile or for derivatives that are not suitable for GC, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative. ox.ac.ukacs.org LC separates compounds in the liquid phase, making it suitable for a wider range of polarities and molecular weights without the need for high temperatures. actascientific.com The coupling of LC with MS/MS provides exceptional selectivity and sensitivity. ox.ac.uk

A successful strategy for thiol analysis involves derivatization prior to LC-MS/MS. For example, 4,4'-dithiodipyridine (DTDP) has been used as a derivatizing agent that reacts rapidly with thiols at the natural pH of samples like wine. acs.org The resulting stable derivatives are then enriched using solid-phase extraction (SPE) and analyzed by LC-MS/MS. This approach, especially when combined with stable isotope-labeled internal standards, allows for highly accurate and precise quantification of thiols at ultratrace levels. acs.org

Interactive Table: Comparison of Hyphenated Techniques for Thiol Analysis

| Technique | Principle | Suitability for Thiols | Common Sample Preparation | Advantages | Disadvantages |

|---|---|---|---|---|---|

| GC-MS | Separation of volatile compounds in gas phase followed by mass-based detection. | Well-suited for volatile thiols like 3-Pentanethiol-2,2,4,4-tetramethyl-. | Often requires derivatization (e.g., with PFBBr) to improve stability and chromatography. nih.govactascientific.com | High resolution for volatile compounds; extensive spectral libraries for identification. | Potential for analyte loss due to reactivity/thermolability; peak tailing of underivatized thiols. nih.govchromforum.org |

| LC-MS/MS | Separation in liquid phase followed by selective and sensitive tandem mass spectrometry. | Excellent for a wide range of thiols, including less volatile or derivatized forms. | Derivatization (e.g., with DTDP) to form stable adducts; solid-phase extraction (SPE) for enrichment. acs.org | High sensitivity and selectivity; suitable for thermally labile compounds; reduced matrix effects. ox.ac.uk | Can be more complex; ionization efficiency can be matrix-dependent. |

Role As an Intermediate in Advanced Organic Synthesis and Materials Science

Utilization in the Synthesis of Complex Organic Molecules

There is no specific information available detailing the use of 3-Pentanethiol-2,2,4,4-tetramethyl- as a precursor for the formation of sterically hindered sulfur-containing heterocycles. While the synthesis of such heterocycles is an active area of research, with various methods being developed, none of the available literature explicitly mentions the use of this particular bulky thiol. acs.org Similarly, its application in the construction of sulfur-rich polymers or oligomers is not documented in the reviewed sources. General methods for creating sulfur-containing polymers often involve the reaction of various thiols, but specific examples utilizing the significant steric hindrance of 3-Pentanethiol-2,2,4,4-tetramethyl- are absent. researchgate.netclemson.edu

Ligand in Coordination Chemistry

The field of coordination chemistry acknowledges the role of sterically hindered thiols as ligands. The bulky nature of these ligands can influence the coordination geometry and reactivity of metal complexes. However, no specific studies or data were found that describe the coordination chemistry of 3-Pentanethiol-2,2,4,4-tetramethyl- with various metal centers. General principles suggest that its significant steric bulk would likely lead to low-coordinate metal complexes with unique electronic and catalytic properties, but experimental evidence for this specific compound is lacking. acs.orgnih.gov

Research into Specialty Chemical Applications

The unique properties of bulky thiols make them of interest for specialty chemical applications. For instance, sterically hindered thiols can be used to form self-assembled monolayers on surfaces, with the bulky groups influencing the packing and properties of the monolayer. However, research into such applications for 3-Pentanethiol-2,2,4,4-tetramethyl- has not been found.

Environmental Transformation and Degradation Mechanisms of Highly Hindered Thiols

Oxidative Degradation Pathways in Environmental Matrices (e.g., air, water, soil)

The oxidation of thiols in environmental matrices like air, water, and soil is a primary degradation pathway. For highly hindered thiols, the rate and mechanism of oxidation can be significantly affected by the steric bulk surrounding the sulfur atom.

In aquatic environments, the oxidation of thiols can be influenced by various factors. While information specific to 2,2,4,4-tetramethyl-3-pentanethiol is limited, studies on analogous compounds such as tert-dodecyl mercaptan (TDM) provide valuable insights. TDM has been observed to degrade slowly under aerated conditions, with a half-life of approximately 150 days in both algal medium and pH 7 buffer. atamanchemicals.comatamankimya.com The primary oxidation product identified is the corresponding disulfide, di-tert-dodecyl disulfide. atamanchemicals.com However, the levels of the disulfide detected did not fully account for the extent of TDM degradation, suggesting that other degradation mechanisms, besides simple oxidation to disulfide, are also at play. atamanchemicals.com

In the atmosphere, volatile sulfur compounds can undergo gas-phase reactions with oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl). These reactions are important sinks for many atmospheric pollutants. Human activities are a significant source of various volatile organic sulfur compounds (VOSCs) that contribute to environmental pollution. nih.gov

Reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), play a crucial role in the oxidation of thiols. nih.gov The general mechanism involves the oxidation of the thiol to a thiyl radical (RS•), which can then undergo further reactions, such as dimerization to form a disulfide (RSSR).

Microbial Degradation Mechanisms: Identification of Relevant Microorganisms and Metabolic Pathways

Microbial activity is a significant contributor to the degradation of organic compounds in the environment. frontiersin.org Bacteria and fungi possess diverse metabolic pathways capable of breaking down complex molecules. While specific microorganisms that degrade 2,2,4,4-tetramethyl-3-pentanethiol have not been identified in the available literature, studies on other branched-chain and tertiary alkyl thiols can provide a basis for understanding potential microbial degradation pathways.

For instance, the metabolism of branched-chain amino acids in microorganisms involves complex enzymatic pathways, suggesting that microbes have the potential to metabolize other branched-chain compounds. nih.govnih.govresearchgate.net The metabolism of thiols in bacteria is essential for various cellular processes, including defense against oxidative stress. frontiersin.org Some bacteria are known to degrade sulfur-containing compounds. For example, Rhodococcus species have been studied for their ability to desulfurize organosulfur compounds found in fossil fuels. nih.gov

The degradation of tert-butyl mercaptan (TBM), another tertiary alkyl thiol, has been studied using microbial cultures. A mixed microbial culture isolated from a petroleum-contaminated soil was able to degrade TBM, with a half-life of six days in water. The degradation led to the formation of intermediate products and partial mineralization to CO₂. A specific bacterium, Alcaligenes faecalis subsp. phenolicus, was found to mineralize 50% of TBM within four days. acs.org This indicates that microorganisms capable of degrading sterically hindered thiols exist in the environment.

Table 1: Microbial Degradation of Tertiary Butyl Mercaptan (TBM)

| Microorganism/Culture | Substrate | Half-life | Degradation Products | Reference |

|---|---|---|---|---|

| Mixed microbial culture (from petroleum-contaminated soil) | Tertiary Butyl Mercaptan (TBM) | 6 days | Intermediate products, CO₂ | acs.org |

| Alcaligenes faecalis subsp. phenolicus | Tertiary Butyl Mercaptan (TBM) | 4 days (for 50% mineralization) | Mineralized products | acs.org |

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic and atmospheric environments, sunlight can be a significant driver of chemical transformations. The photolysis of thiols can proceed through direct absorption of light or via indirect photosensitized reactions.

Direct photolysis of simple thiols like methyl mercaptan can lead to the formation of hydrogen, sulfur dioxide, and dimethyl disulfide. cdc.gov The photolytic reaction of thiols with other compounds, such as diphenylvinylphosphine, under UV irradiation can lead to various products depending on the structure of the thiol. copernicus.org

In aqueous solutions, the photodegradation of some thiols and thiones has been studied using a zinc oxide photocatalyst. The rate constants for the degradation of various sulfur-containing compounds were determined, indicating that photocatalysis can be an effective degradation pathway. nih.gov Advanced oxidation processes involving UV light and oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂) can also lead to the degradation of mercaptans in wastewater. mdpi.com The photolysis of typical thiol collectors used in the mining industry has been investigated, showing that UV irradiation can lead to their decomposition and mineralization. researchgate.net

Assessment of Environmental Fate of Sterically Hindered Organosulfur Compounds and their Transformation Products

The environmental fate of sterically hindered organosulfur compounds is determined by a combination of their physical-chemical properties and their susceptibility to the degradation mechanisms discussed above. The high degree of branching in compounds like 2,2,4,4-tetramethyl-3-pentanethiol and tert-dodecyl mercaptan (TDM) influences their environmental behavior.

TDM is a colorless liquid with a repulsive odor and is insoluble in water. atamankimya.com It is considered to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. chemstock.aecdhfinechemical.com Due to its low water solubility, it tends to float on water. chemstock.ae

The persistence of these compounds in the environment is a key concern. As mentioned earlier, TDM degrades slowly in water under aerated conditions. atamanchemicals.comatamankimya.com A study using QSAR (Quantitative Structure-Activity Relationship) models to estimate the persistence, bioaccumulation, and toxicity of various sulfur compounds suggested that many are not persistent or bioaccumulative, but can be toxic to aquatic and terrestrial species. researchgate.net

The transformation products of these hindered thiols also need to be considered. The primary oxidation product of TDM is di-tert-dodecyl disulfide. atamanchemicals.com The environmental fate of this disulfide and other potential degradation products is largely unknown but is crucial for a complete environmental risk assessment.

Table 2: Environmental Fate Data for Tert-Dodecyl Mercaptan (TDM)

| Property | Value/Observation | Environmental Compartment | Reference |

|---|---|---|---|

| Degradation Half-life (aerated) | ~150 days | Water (algal medium, pH 7 buffer) | atamanchemicals.comatamankimya.com |

| Degradation Half-life (non-aerated) | ~30 days (algal medium), ~100 days (pH 7 buffer) | Water | atamanchemicals.com |

| Primary Oxidation Product | Di-tert-dodecyl disulfide | Water | atamanchemicals.com |

| Aquatic Toxicity | Very toxic to aquatic organisms | Aquatic Environment | chemstock.aecdhfinechemical.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Pentanethiol-2,2,4,4-tetramethyl-?

- Methodology : Retrosynthetic analysis using databases like REAXYS and BKMS_METABOLIC can identify feasible pathways. For example, thiolation of 2,2,4,4-tetramethylpentene derivatives via radical or nucleophilic substitution is a common approach. Statistical optimization (e.g., Taguchi or factorial design) should validate reaction parameters (temperature, catalyst loading) to maximize yield and minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of 3-Pentanethiol-2,2,4,4-tetramethyl-?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, referencing retention indices of structurally similar branched alkanethiols. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Cross-validate results with thermodynamic data (e.g., boiling points, density) from analogs like 2,4,4-trimethyl-2-pentene .

Q. What experimental protocols ensure stability during storage and handling?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C to 40°C) and humidity levels. Monitor degradation via GC-MS and UV-Vis spectroscopy. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) are recommended, based on protocols for volatile thiols .

Advanced Research Questions

Q. How can factorial design resolve contradictions in reported thermodynamic properties (e.g., boiling point, density)?

- Methodology : Apply a 2³ factorial design to isolate variables (purity, measurement technique, calibration standards). For instance, discrepancies in boiling points may arise from impurities in synthesis; orthogonal regression analysis can quantify error sources. Use NIST thermochemistry datasets for branched hydrocarbons as benchmarks .

Q. What predictive modeling approaches optimize reaction conditions for large-scale synthesis?

- Methodology : Machine learning (ML) algorithms (e.g., random forests, neural networks) trained on REAXYS reaction data can predict optimal catalysts and solvents. Validate predictions with small-scale experiments using DOE principles. COMSOL Multiphysics simulations model heat/mass transfer effects in batch reactors .

Q. How do steric effects influence the compound’s reactivity in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to map steric hindrance around the thiol group. Experimental validation via kinetic studies (e.g., Arrhenius plots) under controlled conditions (solvent polarity, catalyst type). Compare with analogs like 2-(diethylamino)ethanethiol to isolate steric vs. electronic contributions .

Q. What statistical methods address discrepancies in analytical data across labs?

- Methodology : Use interlaboratory studies with standardized reference materials. Apply ANOVA to identify systematic errors (e.g., calibration drift) and Grubbs’ test for outliers. Harmonize protocols using EPA 600 Series guidelines for phenols and thiols .

Q. How can AI-driven automation improve reproducibility in kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.